Indole-5-carboxylic acid
Overview
Description
Indole-5-carboxylic acid is an indole derivative, characterized by a carboxyl group attached to the fifth position of the indole ring. This compound is a white or light yellow crystalline solid, soluble in water and organic solvents . It is an important organic synthesis intermediate used in the preparation of various indole derivatives and other organic compounds .
Synthetic Routes and Reaction Conditions:
Electropolymerization: this compound can be synthesized through electropolymerization, which involves the formation of an electroactive polymer film of poly(this compound) in sulfuric acid solution.
Decarboxylation: Another method involves the selective deprotection of the t-butyl ester, followed by in situ decarboxylation to yield the desired compound.
Industrial Production Methods:
Catalytic Processes: Industrial production often employs catalytic processes, such as using palladium chloride as a catalyst for the preparation of anthranilic acids.
Green Chemistry Approaches: Recent advances include the use of eco-friendly catalysts like Amberlyst-70, which offers a simple reaction workup and valuable eco-friendly attributes.
Types of Reactions:
Oxidation: this compound undergoes oxidation reactions, forming various oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromamine-B and other halogen-based oxidants.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are employed under acidic conditions.
Major Products:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Reduced forms of the compound, such as indole-5-carboxaldehyde.
Substitution Products: Substituted indole derivatives with different functional groups.
Scientific Research Applications
Indole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of indirubin derivatives and other complex organic molecules.
Biology: The compound is employed in the study of plant growth regulators and immune inducers.
Industry: It is used in the preparation of fluorescent dyes and other industrial chemicals.
Mechanism of Action
Indole-5-carboxylic acid exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: It can inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: The compound binds to hormone receptors in plants, triggering physiological and biochemical reactions that lead to morphological changes.
Signal Transduction: Indole derivatives can act as signaling molecules, maintaining intestinal homeostasis and impacting liver metabolism and immune response.
Comparison with Similar Compounds
Indole-3-acetic Acid: A plant hormone involved in growth regulation.
Indole-3-butyric Acid: Another plant growth regulator with similar properties.
Indole-3-carboxaldehyde: A related compound used in various chemical reactions.
Uniqueness: Indole-5-carboxylic acid is unique due to its specific position of the carboxyl group on the indole ring, which imparts distinct chemical and biological properties. Its ability to form electroactive polymer films and its diverse applications in different fields highlight its versatility and importance .
Biological Activity
Indole-5-carboxylic acid (I5C) is an indole derivative that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a detailed overview of the biological activity of I5C, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of the carboxylic acid group at the 5-position contributes to its reactivity and biological properties. The compound can undergo various chemical transformations, making it a versatile scaffold for drug development.
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Inhibition of Cytosolic Phospholipase A2α (cPLA2α) :
- I5C has been identified as a potent inhibitor of cPLA2α, an enzyme involved in the release of arachidonic acid and subsequent production of pro-inflammatory mediators. Studies have shown that specific derivatives of I5C exhibit IC50 values as low as 0.012 µM against cPLA2α, indicating strong inhibitory potency .
- Structure-activity relationship (SAR) studies highlight that modifications to the indole scaffold can significantly influence inhibitory activity and metabolic stability .
- Anti-inflammatory Effects :
- Dual Inhibition :
- Neuroprotective Properties :
Therapeutic Applications
This compound's biological activities suggest several therapeutic applications:
- Anti-inflammatory Drugs : Given its potent inhibition of cPLA2α and anti-inflammatory effects, I5C is being investigated as a candidate for developing new anti-inflammatory medications.
- Pain Management : The dual inhibition profile targeting both cPLA2α and FAAH positions I5C derivatives as potential analgesics.
- Neuroprotective Agents : Research into its neuroprotective capabilities may lead to treatments for conditions like Alzheimer's disease or Parkinson's disease.
Table 1: Summary of Biological Activities of this compound Derivatives
Compound | Target Enzyme | IC50 (µM) | Activity Type | Reference |
---|---|---|---|---|
Compound 36 | cPLA2α | 0.012 | Inhibitor | |
Compound 4 | cPLA2α | Not specified | Inhibitor | |
Compound 5 | cPLA2α & FAAH | Not specified | Dual Inhibitor |
Case Studies
-
Topical Application in Dermatitis :
A study reported the efficacy of an this compound derivative in reducing inflammation in a murine model of contact dermatitis, demonstrating significant anti-inflammatory effects when applied topically . -
Neuroprotective Effects :
Research indicated that I5C could modulate GABA receptors, suggesting potential applications in neuroprotection and treatment for anxiety disorders .
Properties
IUPAC Name |
1H-indole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-9(12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IENZCGNHSIMFJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
91201-83-1 | |
Record name | Poly(indole-5-carboxylic acid) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91201-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80168218 | |
Record name | Indole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1670-81-1 | |
Record name | 1H-Indole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1670-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indole-5-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001670811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.273 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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